molecular formula C10H12ClNO4S B3973014 (4-Chlorophenyl) morpholine-4-sulfonate

(4-Chlorophenyl) morpholine-4-sulfonate

Cat. No.: B3973014
M. Wt: 277.73 g/mol
InChI Key: BQZCQBJXMQBAEY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) morpholine-4-sulfonate is a chemical compound with the molecular formula C10H12ClNO3S. It is known for its unique structure, which includes a morpholine ring substituted with a 4-chlorophenyl group and a sulfonate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) morpholine-4-sulfonate typically involves the reaction of 4-chlorophenyl sulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the process. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) morpholine-4-sulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfoxide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted phenyl morpholine sulfonates, depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl) morpholine-4-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) morpholine-4-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the morpholine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl sulfonamide: Similar structure but lacks the morpholine ring.

    Morpholine-4-sulfonate: Similar structure but lacks the 4-chlorophenyl group.

    4-Chlorophenyl morpholine: Similar structure but lacks the sulfonate group.

Uniqueness

(4-Chlorophenyl) morpholine-4-sulfonate is unique due to the presence of both the 4-chlorophenyl group and the morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the ability to interact with a wide range of molecular targets.

Properties

IUPAC Name

(4-chlorophenyl) morpholine-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c11-9-1-3-10(4-2-9)16-17(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZCQBJXMQBAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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